![molecular formula C8H15ClN8 B14286695 2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride CAS No. 138705-21-2](/img/structure/B14286695.png)
2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes multiple functional groups such as hydrazine and guanidine. These functional groups contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride typically involves the reaction of aniline derivatives with hydrazine and guanidine compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product. For instance, the reaction may be carried out in an acidic or basic medium, depending on the specific reagents used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and purity of the compound.
化学反応の分析
Types of Reactions
2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The functional groups in the compound can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce simpler amines or hydrazines.
科学的研究の応用
2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine
- 4-[2-(Diaminomethylidene)hydrazinyl]aniline
- 2-(Diaminomethylidene)hydrazine
Uniqueness
2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride is unique due to its combination of hydrazine and guanidine functional groups, which confer distinct reactivity and biological activity
特性
CAS番号 |
138705-21-2 |
|---|---|
分子式 |
C8H15ClN8 |
分子量 |
258.71 g/mol |
IUPAC名 |
2-[4-[2-(diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride |
InChI |
InChI=1S/C8H14N8.ClH/c9-7(10)15-13-5-1-2-6(4-3-5)14-16-8(11)12;/h1-4,13-14H,(H4,9,10,15)(H4,11,12,16);1H |
InChIキー |
CPBLOVKFDGODIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NN=C(N)N)NN=C(N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


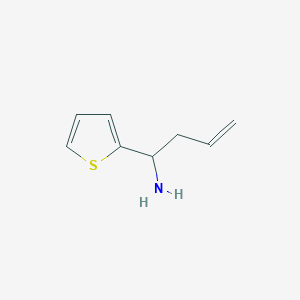

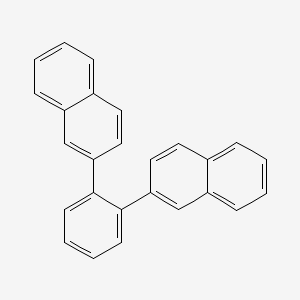
![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)
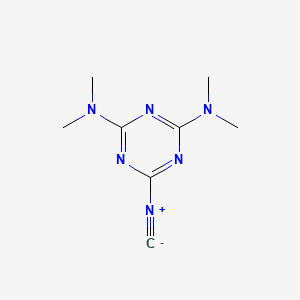
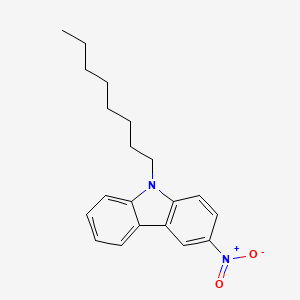
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)

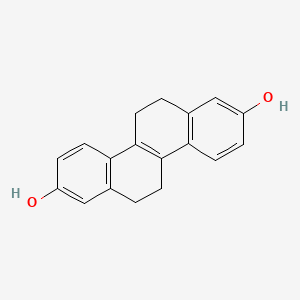
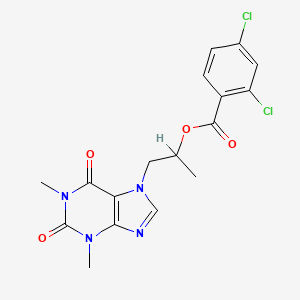
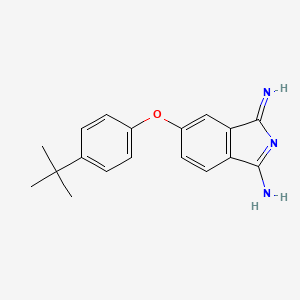
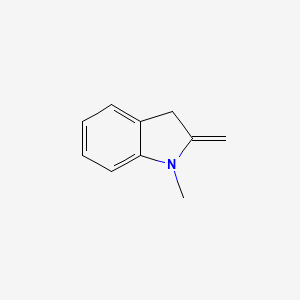
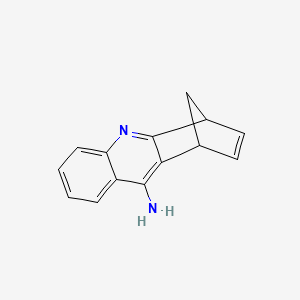
![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
